REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH2:24])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][N:8](S(C3C=CC(C)=CC=3)(=O)=O)[C:5]2=[N:6][CH:7]=1.ClC1C=C2C(C3N=C(N[C@@H]4CCC[C@H](N)C4)C(F)=CN=3)=CN(S(C3C=CC(C)=CC=3)(=O)=O)C2=NC=1.[CH3:71][O:72][CH2:73][CH:74]1[CH2:76][O:75]1.[Li+].[OH-]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH:24][CH2:76][CH:74]([OH:75])[CH2:73][O:72][CH3:71])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[CH3:71][O:72][CH2:73][CH:74]([OH:75])[CH3:76] |f:3.4|
|
Name
|
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
20c
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@H]2C[C@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
|
Quantity
|
9.4 mg
|
Type
|
reactant
|
Smiles
|
COCC1OC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated in the microwave to 130° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
over 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
The purified fractions were concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)NC=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)NCC(COC)O)F
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH2:24])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][N:8](S(C3C=CC(C)=CC=3)(=O)=O)[C:5]2=[N:6][CH:7]=1.ClC1C=C2C(C3N=C(N[C@@H]4CCC[C@H](N)C4)C(F)=CN=3)=CN(S(C3C=CC(C)=CC=3)(=O)=O)C2=NC=1.[CH3:71][O:72][CH2:73][CH:74]1[CH2:76][O:75]1.[Li+].[OH-]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH:24][CH2:76][CH:74]([OH:75])[CH2:73][O:72][CH3:71])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[CH3:71][O:72][CH2:73][CH:74]([OH:75])[CH3:76] |f:3.4|
|
Name
|
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
20c
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@H]2C[C@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
|
Quantity
|
9.4 mg
|
Type
|
reactant
|
Smiles
|
COCC1OC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated in the microwave to 130° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
over 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
The purified fractions were concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)NC=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)NCC(COC)O)F
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |